2-chloro-5-{(4Z)-3-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
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Overview
Description
2-CHLORO-5-[(4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a chlorinated benzoic acid moiety and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[(4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.
Introduction of the chlorinated benzoic acid moiety: This step involves the reaction of the pyrazole intermediate with a chlorinated benzoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-[(4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield the corresponding sulfoxide or sulfone.
Scientific Research Applications
2-CHLORO-5-[(4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme mechanisms.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[(4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-5-[(4Z)-4-(4-fluorophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
- **4-(4-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
- **2-chloro-5-[(4Z)-4-(2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Uniqueness
The uniqueness of 2-CHLORO-5-[(4Z)-3-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID lies in its specific substitution pattern and the presence of the methylsulfanyl group, which can impart unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H15ClN2O3S |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-chloro-5-[(4Z)-3-methyl-4-[(4-methylsulfanylphenyl)methylidene]-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C19H15ClN2O3S/c1-11-15(9-12-3-6-14(26-2)7-4-12)18(23)22(21-11)13-5-8-17(20)16(10-13)19(24)25/h3-10H,1-2H3,(H,24,25)/b15-9- |
InChI Key |
DBLQZSFXVCRUNY-DHDCSXOGSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)SC)C3=CC(=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)SC)C3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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